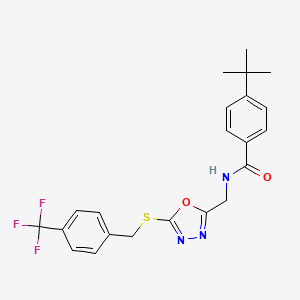
4-(tert-butyl)-N-((5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-butyl)-N-((5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a complex organic compound featuring a tert-butyl group, a trifluoromethyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butyl)-N-((5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting hydrazides with carbon disulfide and alkylating agents under basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the tert-butyl group: This can be done through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Final coupling: The final step involves coupling the oxadiazole intermediate with the benzamide derivative under appropriate conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the trifluoromethyl group, potentially leading to the formation of amines or hydrocarbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, thiols) under appropriate conditions (acidic or basic) are employed.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, hydrocarbons
Substitution: Halogenated derivatives, substituted benzamides
Scientific Research Applications
4-(tert-butyl)-N-((5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide has several research applications:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials with unique properties.
Biology: Investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a lead compound in drug discovery for various diseases.
Industry: Utilized in the development of agrochemicals, such as pesticides or herbicides, due to its structural features that may enhance efficacy and stability.
Mechanism of Action
The mechanism of action of 4-(tert-butyl)-N-((5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide depends on its specific application:
Molecular Targets: It may interact with enzymes or receptors, inhibiting or modulating their activity.
Pathways Involved: The compound could affect signaling pathways, leading to changes in cellular processes such as apoptosis, proliferation, or metabolism.
Comparison with Similar Compounds
Similar Compounds
- 4-(tert-butyl)-N-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
- 4-(tert-butyl)-N-((5-((4-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
Uniqueness
4-(tert-butyl)-N-((5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it potentially more effective in certain applications, such as enhancing the bioavailability and metabolic stability of pharmaceuticals.
Properties
IUPAC Name |
4-tert-butyl-N-[[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O2S/c1-21(2,3)16-10-6-15(7-11-16)19(29)26-12-18-27-28-20(30-18)31-13-14-4-8-17(9-5-14)22(23,24)25/h4-11H,12-13H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGXFKUDSMXNHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
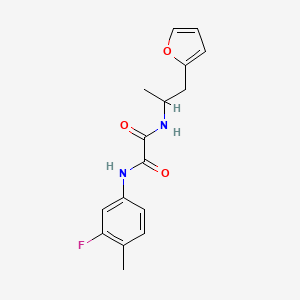
![N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}-2,4-difluorobenzenecarboxamide](/img/structure/B3003998.png)


![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B3004008.png)
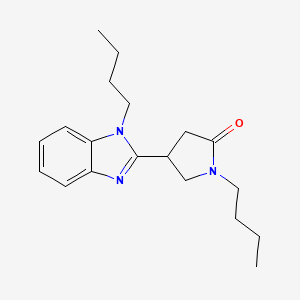
![N-[1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-fluorobenzamide](/img/structure/B3004012.png)

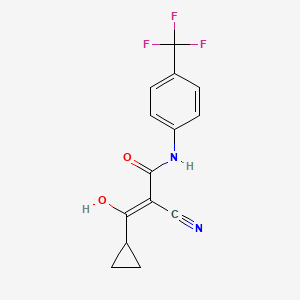
![3-{3-[ethyl(3-methylphenyl)amino]propyl}-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B3004015.png)


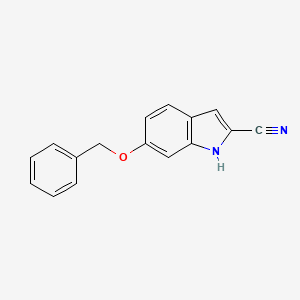
![2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3004020.png)
